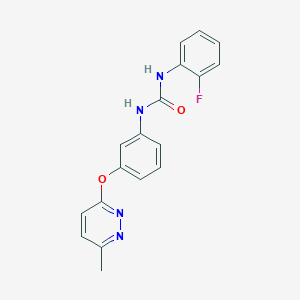
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as "Compound X," is a synthetic small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms and Eating Disorders
Research has explored the role of orexin receptors in compulsive food consumption and potential treatments for binge eating disorders. Specifically, the effects of selective orexin receptor antagonists have demonstrated significant implications in reducing binge eating behaviors without affecting standard food pellet intake, suggesting a major role of orexin-1 receptor mechanisms in binge eating. This finding suggests potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Antifungal Activity
Urea derivatives have been investigated for their antifungal properties. Studies on specific fluorophenyl ureas have demonstrated fungitoxic action against various fungi, indicating their potential as antifungal agents. This research correlates structural features of the compounds with their antifungal activity, providing insights into the development of new antifungal agents (Mishra et al., 2000).
Kinase Inhibition for Cancer Therapy
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors highlights the application of urea derivatives in cancer therapy. Such compounds have shown promise as active metabolites of kinase inhibitors, indicating their potential in targeted cancer treatments (Chen et al., 2010).
Development of Fluorescent Dyes
Urea derivatives have been utilized in the synthesis of functionalized fluorescent dyes. Through selective reduction and conversion processes, researchers have developed fluorescent dyes with significant luminescence properties, demonstrating the versatility of urea derivatives in material science applications (Frath et al., 2012).
Human Soluble Epoxide Hydrolase Inhibitors
A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas have been synthesized and identified as promising inhibitors of human soluble epoxide hydrolase, indicating their potential therapeutic applications in treating disorders associated with the enzyme's activity (Danilov et al., 2020).
Interaction with Fluoride Ions
Studies on urea-fluoride interactions have shown the formation of stable complexes, shedding light on the nature of hydrogen bonding and proton transfer mechanisms. Such interactions are crucial in understanding the chemical behavior of urea derivatives in the presence of fluoride ions, with potential applications in sensor development and environmental monitoring (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-9-10-17(23-22-12)25-14-6-4-5-13(11-14)20-18(24)21-16-8-3-2-7-15(16)19/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZZJMXHOWOJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

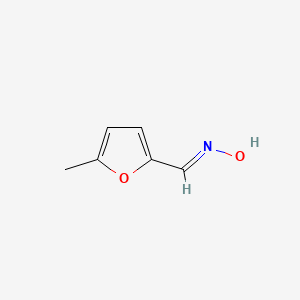
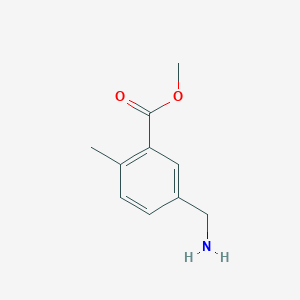
![1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2566131.png)

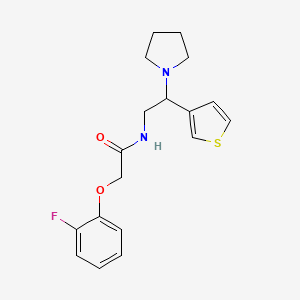

![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)
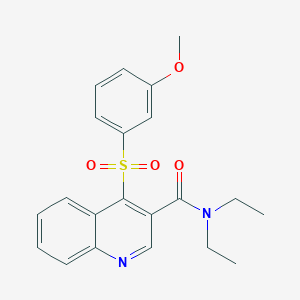
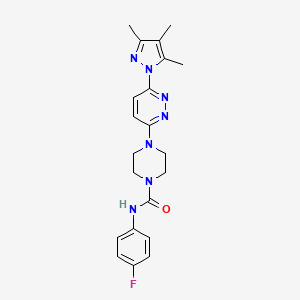
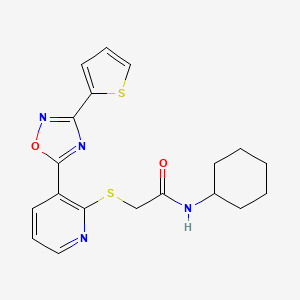
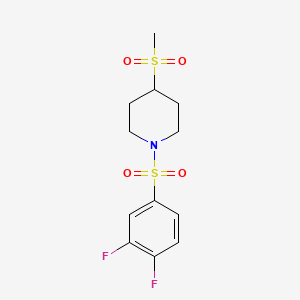
![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)